
1,1'-Biphenyl, 3-bromo-4'-(ethoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- is an organic compound with the molecular formula C15H15BrO It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a bromine atom and another by an ethoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- typically involves the bromination of biphenyl followed by the introduction of the ethoxymethyl group. One common method is:
Bromination: Biphenyl is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Ethoxymethylation: The brominated biphenyl is then reacted with ethoxymethyl chloride in the presence of a base such as sodium hydride to introduce the ethoxymethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl derivatives with different functional groups.
Coupling Reactions: It can participate in coupling reactions to form larger biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl carboxylic acids.
Applications De Recherche Scientifique
1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- involves its interaction with specific molecular targets. The bromine atom and ethoxymethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl, 4-bromo-: Similar structure but lacks the ethoxymethyl group.
4-Bromo-1,1’3’,1’'-terphenyl: Contains an additional phenyl ring.
3-Bromo-1,1’-biphenyl: Similar structure but without the ethoxymethyl group.
Uniqueness
1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- is unique due to the presence of both the bromine atom and the ethoxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
109524-00-7 |
|---|---|
Formule moléculaire |
C15H15BrO |
Poids moléculaire |
291.18 g/mol |
Nom IUPAC |
1-bromo-3-[4-(ethoxymethyl)phenyl]benzene |
InChI |
InChI=1S/C15H15BrO/c1-2-17-11-12-6-8-13(9-7-12)14-4-3-5-15(16)10-14/h3-10H,2,11H2,1H3 |
Clé InChI |
QUSJCBHKUYHXHC-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


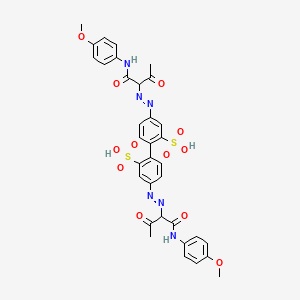



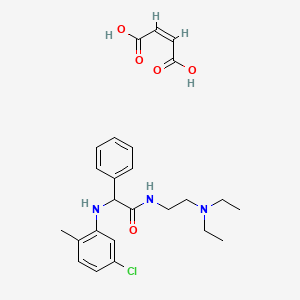
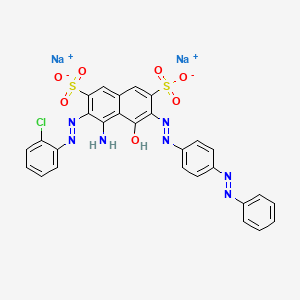

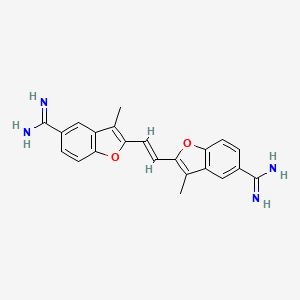
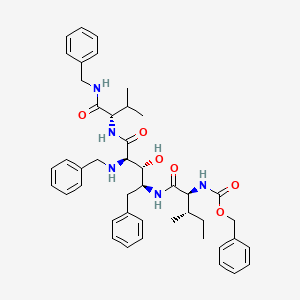
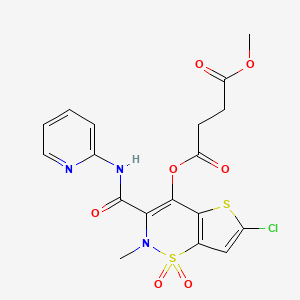
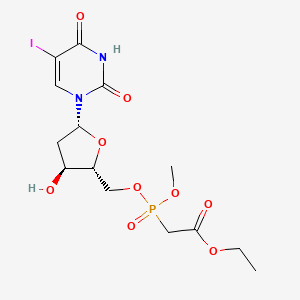

![N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B12720943.png)

